molecular formula C11H15Cl2NO B3024062 3-(4-Chlorophenoxy)piperidine hydrochloride CAS No. 1170088-28-4

3-(4-Chlorophenoxy)piperidine hydrochloride

Cat. No.: B3024062
CAS No.: 1170088-28-4
M. Wt: 248.15 g/mol
InChI Key: NRNUAELGGRFVQV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO . It is a white to pale yellow powder . The InChI code for this compound is 1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H . This indicates that the compound consists of a piperidine ring with a chlorophenoxy group attached to it.


Physical and Chemical Properties Analysis

This compound is a white to pale yellow powder . It has a molecular weight of 248.15 . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

Environmental Implications and Remediation

Chlorophenols in Municipal Solid Waste Incineration

Chlorophenols, related to the chemical structure of 3-(4-Chlorophenoxy)piperidine hydrochloride, have been identified as significant precursors to dioxins in thermal processes, including municipal solid waste incineration. The study by Peng et al. (2016) highlights the correlation between chlorophenols and the formation of dioxins, proposing a unified pathway for their formation and subsequent transformation into polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). This research suggests the environmental impact of chlorophenols and underscores the necessity for effective waste management and pollution control strategies (Peng et al., 2016).

Pharmacological Applications

Piperidine Derivatives in Drug Discovery

Piperidine derivatives, sharing a core structure with this compound, are extensively studied for their pharmacological potential. Rathi et al. (2016) review the therapeutic applications of piperazine, a related heterocycle, highlighting its significance in developing drugs for various conditions, including neurological disorders. This review points towards the versatile use of piperidine and piperazine cores in medicinal chemistry, suggesting potential areas for the development of new therapeutic agents (Rathi et al., 2016).

Organic Chemistry and Synthesis

Strategies for Spiropiperidine Synthesis

The synthesis and application of spiropiperidines, compounds related to this compound, have been reviewed by Griggs et al. (2018). The paper discusses methodologies for constructing spiropiperidines, highlighting their importance in drug discovery programs due to their three-dimensional chemical space exploration. This review indicates the ongoing interest and developments in the synthesis of piperidine-based compounds, offering insights into future directions for chemical synthesis and application (Griggs et al., 2018).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

3-(4-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNUAELGGRFVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589975
Record name 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38247-51-7
Record name 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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